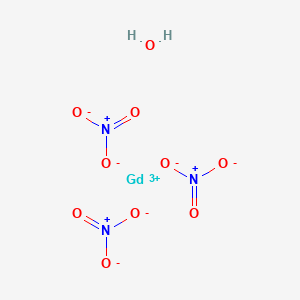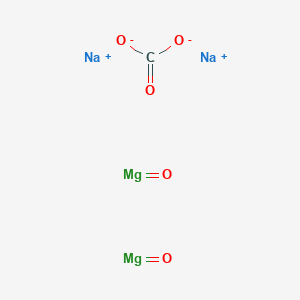
Gadolinium(III) nitrate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium(III) nitrate hydrate is an inorganic compound with the chemical formula Gd(NO₃)₃·6H₂O. It is a white crystalline solid that is highly soluble in water and is commonly used as an oxidizing agent. This compound is notable for its applications in nuclear reactors as a neutron poison, as well as in the production of specialized glasses and ceramics .
作用机制
Target of Action
Gadolinium(III) nitrate hydrate primarily targets nuclear reactors, where it is used as a water-soluble neutron poison . It acts as an oxidizing agent , which means it can accept electrons from other substances during a chemical reaction.
Mode of Action
As an oxidizing agent, this compound can cause substances to lose electrons in a chemical reaction . This property is utilized in nuclear reactors, where it helps control the rate of the nuclear reaction by absorbing excess neutrons .
Pharmacokinetics
Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of this compound’s action is the control of nuclear reactions in reactors . By absorbing excess neutrons, it prevents the nuclear reaction from becoming too intense and potentially leading to a meltdown .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of water. Its high water solubility allows it to be readily used in aqueous environments such as nuclear reactors. Furthermore, it is stable under normal temperatures and pressures .
准备方法
Gadolinium(III) nitrate hydrate can be synthesized through various methods. One common approach involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃), resulting in the formation of gadolinium nitrate, which can then be crystallized to obtain the hydrate form. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial production methods often involve the use of high-purity gadolinium oxide and concentrated nitric acid. The reaction is conducted in a reactor vessel, followed by crystallization and drying processes to obtain the final product in its hydrated form .
化学反应分析
Gadolinium(III) nitrate hydrate undergoes various chemical reactions, primarily due to its oxidizing nature. Some of the key reactions include:
Oxidation: As an oxidizing agent, this compound can facilitate the oxidation of other substances. For example, it can oxidize organic compounds, leading to the formation of corresponding oxides and nitrates.
Reduction: Although less common, this compound can be reduced under specific conditions, typically involving strong reducing agents.
Substitution: This compound can participate in substitution reactions where the nitrate ions are replaced by other anions, leading to the formation of different gadolinium salts
Common reagents used in these reactions include nitric acid, reducing agents like hydrogen gas, and various anions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Gadolinium(III) nitrate hydrate has a wide range of applications in scientific research:
相似化合物的比较
Gadolinium(III) nitrate hydrate can be compared with other similar compounds, such as:
Lanthanum(III) nitrate hydrate: Similar to this compound, lanthanum(III) nitrate hydrate is used in the production of specialized glasses and ceramics. it does not have the same neutron capture properties as gadolinium.
Samarium(III) nitrate hydrate: This compound is also used in nuclear applications, but it has different neutron capture characteristics compared to this compound.
Cerium(III) nitrate hydrate: Used in catalysis and materials science, cerium(III) nitrate hydrate shares some applications with this compound but differs in its chemical reactivity and properties
This compound is unique due to its high neutron capture cross-section, making it particularly valuable in nuclear applications .
属性
IUPAC Name |
gadolinium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZIXQSZWFRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH2N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














